molecular formula C13H19NO · HCl B1158698 4-Ethylethcathinone (hydrochloride)

4-Ethylethcathinone (hydrochloride)

Cat. No.: B1158698
M. Wt: 241.8
InChI Key: WTPWITDCBBVPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Nomenclature and Systematic Classification within Synthetic Cathinones

4-Ethylethcathinone (B1651092), also known as 4-EEC, is systematically named 2-(ethylamino)-1-(4-ethylphenyl)propan-1-one. swgdrug.orgnih.gov Its hydrochloride salt form is specified for increased stability and solubility. As a member of the substituted cathinone (B1664624) family, it shares a core chemical structure with cathinone, a naturally occurring stimulant found in the Catha edulis plant. medchemexpress.com The defining features of synthetic cathinones include a phenethylamine (B48288) backbone with a ketone group at the beta position.

The structure of 4-Ethylethcathinone is characterized by an ethyl group attached to the nitrogen atom and another ethyl group substituted at the fourth position of the phenyl ring. swgdrug.orgnih.gov This specific molecular arrangement distinguishes it from other synthetic cathinones and influences its chemical and pharmacological properties.

Table 1: Chemical and Physical Properties of 4-Ethylethcathinone (hydrochloride)

PropertyValue
IUPAC Name 2-(ethylamino)-1-(4-ethylphenyl)propan-1-one, monohydrochloride
Synonyms 4-EEC, 4-ethyl-N-ethylcathinone
CAS Number 2446466-62-0
Molecular Formula C₁₃H₁₉NO · HCl
Molecular Weight 241.8 g/mol
Appearance Crystalline solid

Data sourced from multiple references. swgdrug.orgcaymanchem.comnih.gov

Historical Context of Emergence in Novel Psychoactive Substance Landscape

The emergence of 4-Ethylethcathinone is situated within the broader phenomenon of novel psychoactive substances (NPS). core.ac.uk These substances are often synthesized to mimic the effects of controlled drugs while circumventing existing legal frameworks. netce.com Synthetic cathinones, in particular, became prevalent in the early 2000s, marketed under deceptive names like "bath salts" or "plant food" to avoid regulatory scrutiny. core.ac.ukcaymanchem.com

The history of 4-EEC is intertwined with that of its chemical relatives, such as mephedrone (B570743) (4-methylmethcathinone) and 4-methylethcathinone (4-MEC). caymanchem.comwikipedia.org As authorities began to control these earlier cathinones, clandestine laboratories responded by synthesizing new analogs, including 4-Ethylethcathinone, to stay ahead of legislation. netce.com This cat-and-mouse game between manufacturers and regulators has led to a constantly evolving landscape of NPS. core.ac.uk

Research Significance and Interdisciplinary Relevance

The study of 4-Ethylethcathinone holds significance across multiple scientific disciplines. For forensic chemists and toxicologists, the primary focus is on developing reliable analytical methods for its detection and quantification in seized materials and biological samples. nih.govresearchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for identifying the compound and its metabolites. researchgate.netnih.gov

In the field of pharmacology, research aims to understand the mechanisms of action of 4-Ethylethcathinone. Studies suggest that, like other synthetic cathinones, it likely acts as a releasing agent for neurotransmitters such as norepinephrine (B1679862) and dopamine (B1211576), leading to its stimulant effects. medchemexpress.compurelabchem.com This research is vital for understanding its potential for abuse and for developing strategies to address public health concerns.

The interdisciplinary nature of NPS research is evident in the collaboration between chemists, pharmacologists, and public health officials. This collective effort is essential for monitoring the emergence of new substances, assessing their potential risks, and informing evidence-based drug policies. core.ac.uk

Table 2: Related Synthetic Cathinones

Compound NameChemical Relationship to 4-Ethylethcathinone
Mephedrone (4-methylmethcathinone)N-methyl and para-methyl analog
4-Methylethcathinone (4-MEC)N-ethyl and para-methyl analog
Ethcathinone (B106627)Lacks the para-ethyl group
4-Ethylmethcathinone (4-EMC)N-methyl and para-ethyl analog

This table highlights some of the structural analogs of 4-Ethylethcathinone, illustrating the systematic modifications made to the cathinone scaffold. caymanchem.comwikipedia.orgcaymanchem.com

Properties

Molecular Formula

C13H19NO · HCl

Molecular Weight

241.8

InChI

InChI=1S/C13H19NO.ClH/c1-4-11-6-8-12(9-7-11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H

InChI Key

WTPWITDCBBVPTN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C(C(NCC)C)=O)C=C1.Cl

Synonyms

4-EEC

Origin of Product

United States

Advanced Analytical Methodologies for Identification and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating 4-EEC from complex matrices and for its subsequent detection. These techniques are often coupled with mass spectrometry to provide definitive identification.

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like synthetic cathinones. nih.gov For the analysis of 4-Ethylethcathinone (B1651092), a sample is typically prepared by diluting the analyte and extracting it into a solvent like chloroform. swgdrug.org The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer. nih.govswgdrug.org

The mass spectrum of 4-EEC under electron ionization (EI) shows a characteristic fragmentation pattern. The most abundant fragment is often the iminium cation, which is a hallmark of many cathinone (B1664624) analogues. nih.gov Other significant ions can also be observed, aiding in the structural confirmation of the molecule. swgdrug.orgnih.gov The retention time, which is the time it takes for the compound to pass through the chromatographic column, is another key parameter for identification. swgdrug.orgswgdrug.org

Table 1: GC-MS Parameters for 4-Ethylethcathinone Analysis

Parameter Value
Column DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm swgdrug.org
Carrier Gas Helium at 1 mL/min swgdrug.org
Injector Temperature 280°C swgdrug.org
MSD Transfer Line Temperature 280°C swgdrug.org
MS Source Temperature 230°C swgdrug.org
MS Quadrupole Temperature 150°C swgdrug.org
Oven Program Initial temp 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min swgdrug.org
Injection 1 µL, Split Ratio = 20:1 swgdrug.org
Mass Scan Range 30-550 amu swgdrug.org
Retention Time 8.630 min swgdrug.org

LC-MS and its tandem version, LC-MS/MS, are powerful tools for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. researchgate.net These techniques offer high sensitivity and selectivity, making them ideal for detecting trace amounts of substances in various matrices. researchgate.netresearchgate.net In LC-MS, the sample is separated using liquid chromatography before being introduced into the mass spectrometer. researchgate.netnih.govfda.gov.tw

LC-MS/MS provides even greater specificity through the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. maps.orgmdpi.com This targeted approach minimizes interferences and enhances the reliability of quantification. maps.orgnih.gov For 4-EEC and related cathinones, electrospray ionization (ESI) in positive mode is commonly employed, typically showing the protonated molecular ion as the precursor ion. maps.org

Table 2: LC-MS/MS Parameters for Synthetic Cathinone Analysis

Parameter Value
Column Hypersil GOLD PFP (100×2.1mm, 1.9µm) nih.gov or Atlantis T3 (50x2.1mm, 3µm) researchgate.net
Mobile Phase Gradient elution with water, acetonitrile, and formic acid researchgate.netresearchgate.net
Detection Triple-quadrupole mass spectrometer nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive maps.org
Run Time Less than 8 minutes maps.org
Limit of Detection Approximately 2 ng/mL in multiple reaction monitoring (MRM) mode maps.org

UHPLC-QTOF-MS combines the high separation efficiency of ultra-high-performance liquid chromatography with the high-resolution mass accuracy of a quadrupole time-of-flight mass spectrometer. researchgate.net This technique is particularly valuable for the analysis of complex samples and for the identification of unknown compounds, such as novel psychoactive substances. nih.gov The high mass accuracy of QTOF-MS allows for the determination of the elemental composition of a compound, providing a high degree of confidence in its identification. maps.org For 4-EEC, this method can provide an accurate mass measurement, which is a critical piece of data for its characterization. maps.org

Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgchromatographyonline.com SFC is particularly adept at separating isomers, which can be challenging for other chromatographic methods. nih.govresearchgate.netrestek.com This is especially relevant for synthetic cathinones, as they often exist as various structural isomers that may have different pharmacological and toxicological properties. restek.com

By using specific stationary phases and modifiers, SFC can achieve efficient separation of cathinone isomers in a short analysis time. nih.govresearchgate.net The use of mass spectrometric detection with SFC further enhances its analytical power, allowing for the reliable identification and quantification of individual isomers. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the chemical structure of a molecule, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. maps.org Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within a molecule. rsc.org

For 4-Ethylethcathinone hydrochloride, the ¹H NMR spectrum will show distinct signals for the aromatic protons, the protons of the two ethyl groups, and the protons on the cathinone backbone. swgdrug.orgresearchgate.net The chemical shifts, splitting patterns, and integration of these signals provide a complete picture of the proton framework of the molecule. Similarly, the ¹³C NMR spectrum will show a unique signal for each carbon atom in a different chemical environment, confirming the carbon skeleton of the compound. rsc.org

Table 3: NMR Data for 4-Ethylethcathinone HCl

Nucleus Chemical Shift (ppm) - Approximate
¹H NMR (in D₂O) Aromatic protons, ethyl group protons (CH₂ and CH₃), methine proton, N-ethyl group protons (CH₂ and CH₃) swgdrug.org
¹³C NMR Signals corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and N-ethyl groups rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the identification of functional groups within a molecule, providing a characteristic "fingerprint" of the substance. The analysis of 4-Ethylethcathinone hydrochloride by Fourier Transform Infrared (FTIR) spectroscopy reveals several key absorption bands that are consistent with its molecular structure.

The IR spectrum of 4-Ethylethcathinone hydrochloride exhibits a prominent absorption band corresponding to the carbonyl group (C=O) stretching vibration, typically observed in the region of 1674–1700 cm⁻¹. mdpi.com Additionally, absorption bands in the ranges of 3024–3063 cm⁻¹ and 2711–2952 cm⁻¹ can be attributed to the aryl C-H and alkyl C-H stretching vibrations, respectively. mdpi.com The differentiation of aromatic substitution patterns can often be achieved by analyzing the out-of-plane C-H bending vibrations in the 675–900 cm⁻¹ region. mdpi.com

A representative set of observed wavenumber peaks for 4-Ethylethcathinone HCl is presented in the table below.

Wavenumber (cm⁻¹)Interpretation
2931, 2798, 2700C-H stretching (alkyl)
2480, 2376Amine salt (N-H stretching)
1686C=O stretching (carbonyl)
1605C=C stretching (aromatic ring)
1441, 1414, 1311C-H bending
1236, 1184, 1109C-N stretching
982, 966, 924C-H out-of-plane bending
847, 796, 758Aromatic C-H out-of-plane bending
694, 602, 542, 526Skeletal vibrations

Data sourced from SWGDRUG.org monograph on 4-Ethylethcathinone swgdrug.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is useful for the preliminary identification and quantification of compounds with chromophores. The UV-Vis spectrum of 4-Ethylethcathinone hydrochloride is characterized by an absorption maximum (λmax) that is influenced by its aromatic ring system.

For 4-Ethylethcathinone HCl, a λmax of approximately 262.8 nm has been reported. swgdrug.org Another source reports a λmax of 255 nm. nih.gov This variation in the reported λmax can be attributed to differences in the solvent used for analysis, as the polarity of the solvent can influence the electronic transitions of the chromophore. ekb.egbiointerfaceresearch.com The absorption is due to π → π* transitions within the substituted benzene (B151609) ring.

Analytical ParameterValueReference
λmax262.8 nm swgdrug.org
λmax255 nm nih.gov

Method Validation and Performance Characteristics in Forensic Analysis

The reliable quantification of 4-Ethylethcathinone in forensic samples necessitates the use of fully validated analytical methods. Method validation ensures that the analytical procedure is suitable for its intended purpose, providing accurate and reproducible results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

While specific validation data for 4-Ethylethcathinone is not always individually reported, studies on the analysis of multiple synthetic cathinones provide a good indication of the performance characteristics of the methods used. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for the confirmation and quantification of these substances in biological matrices. researchgate.netnih.gov

The following table summarizes typical performance characteristics for the analysis of synthetic cathinones in forensic samples, which would be representative for a validated method for 4-Ethylethcathinone.

ParameterTypical Range/ValueReference
Linearity (r²)> 0.99 researchgate.net
Limit of Detection (LOD)1 - 10 ng/mL (Urine/Blood) researchgate.net
0.006 - 0.052 ng/mg (Hair) nih.gov
Limit of Quantification (LOQ)2 - 50 ng/mL (Urine/Blood) researchgate.net
0.008 - 0.095 ng/mg (Hair) nih.gov
Accuracy (% Bias)Within ±15% nih.govmdpi.com
Precision (%RSD)< 15% nih.govmdpi.com

Challenges in Differentiating Isomeric Cathinone Derivatives

A significant analytical challenge in forensic toxicology is the differentiation of isomeric cathinone derivatives. Positional isomers, where the substituent is at a different position on the aromatic ring (e.g., 2-, 3-, or 4-ethylethcathinone), often exhibit very similar chromatographic and mass spectrometric properties. researchgate.netuva.nl This similarity can lead to misidentification if appropriate analytical strategies are not employed.

Standard gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) analysis may not be sufficient for the unambiguous identification of these isomers, as they can have nearly identical retention times and produce very similar mass spectra. researchgate.netuva.nl This is a critical issue as the legal status of isomers can differ significantly. uva.nl

To overcome these challenges, several advanced techniques and approaches are utilized:

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): By selecting a specific precursor ion and analyzing its fragmentation products, MS/MS can often reveal subtle differences in the mass spectra of isomers that are not apparent in full-scan MS. nih.gov

Chemical Derivatization: Modifying the structure of the isomers through a chemical reaction can lead to derivatives with different chromatographic properties, allowing for their separation on a GC column. uva.nl

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can sometimes help in distinguishing between isomers, although often fragmentation patterns are still very similar.

Chemometric Analysis: Statistical methods, such as principal component analysis (PCA) and linear discriminant analysis (LDA), can be applied to the mass spectral data to highlight minor differences and aid in the classification of isomers. researchgate.net

Infrared Spectroscopy: As mentioned previously, the out-of-plane C-H bending bands in the IR spectrum can be characteristic of the substitution pattern on the aromatic ring, aiding in the differentiation of positional isomers. mdpi.com

The successful differentiation of ethylethcathinone isomers has been demonstrated through the application of techniques such as GC-MS/MS and liquid chromatography with photodiode array detection (LC-PDA). jst.go.jp

Pharmacological Mechanisms of Action Preclinical and in Vitro Studies

Monoamine Transporter Interaction Profiles

The interaction of a cathinone (B1664624) derivative with monoamine transporters determines its specific pharmacological profile. This interaction is typically characterized by the compound's potency to inhibit neurotransmitter uptake, often measured as an IC₅₀ value (the concentration of a drug that inhibits 50% of the uptake activity).

While specific binding affinity and uptake inhibition data for 4-Ethylethcathinone (B1651092) are limited, it is identified as a norepinephrine-dopamine releasing agent. medchemexpress.com To provide context, the profile of its parent compound, ethcathinone (B106627), which lacks the 4-ethyl group on the phenyl ring, has been characterized. Studies on ethcathinone show it acts as an inhibitor of norepinephrine (B1679862) and dopamine (B1211576) uptake. nih.govunifr.ch

Interactive Data Table: Monoamine Transporter Inhibition by Ethcathinone

CompoundTransporterInhibition Potency (Kᵢ or IC₅₀, nM)Source
EthcathinoneDopamine Transporter (DAT)1,014 (Kᵢ) wikipedia.org
EthcathinoneDopamine Transporter (DAT)1,014 (IC₅₀) nih.gov
EthcathinoneNorepinephrine Transporter (NET)Potent Inhibitor (Value not specified) nih.gov
EthcathinoneSerotonin (B10506) Transporter (SERT)Weak or negligible interaction nih.govnih.gov

Note: This data is for the related compound ethcathinone, not 4-ethylethcathinone.

4-Ethylethcathinone is described as a dopamine-releasing agent. medchemexpress.com This implies an interaction with the dopamine transporter. The related compound, ethcathinone, is a relatively weak inhibitor of dopamine reuptake, with a reported inhibition constant (Kᵢ) of 1,014 nM. wikipedia.orgnih.gov This suggests that the core ethcathinone structure has a modest affinity for DAT, primarily functioning to block the reuptake of dopamine.

The compound is also characterized as a norepinephrine-releasing agent. medchemexpress.com This points to a significant interaction with the norepinephrine transporter. Studies on ethcathinone confirm that it is a potent inhibitor of norepinephrine uptake. nih.govunifr.ch In fact, among the monoamine transporters, many cathinone derivatives exhibit their highest potency at NET. nih.gov

The role of 4-Ethylethcathinone at the serotonin transporter is less defined. However, studies on similar cathinones like ethcathinone and methcathinone (B1676376) show they have much lower inhibitory potencies at SERT compared to DAT and NET. nih.gov This suggests that 4-Ethylethcathinone likely has a preference for catecholamine transporters (DAT and NET) over the serotonin transporter.

Mechanisms of Neurotransmitter Release

Synthetic cathinones increase extracellular monoamine concentrations through two primary mechanisms: blocking reuptake (inhibition) and promoting transporter-mediated efflux (release). nih.gov While all compounds that block transporters will inhibit the uptake of neurotransmitters in experimental assays, "releasers" or "substrates" are compounds that are actively transported into the neuron by the transporter protein, causing a reversal of the transporter's function and a subsequent efflux of neurotransmitter from the cytoplasm into the synapse. nih.govnih.gov

As discussed, 4-Ethylethcathinone's interaction with monoamine transporters results in the inhibition of neurotransmitter reuptake. This action, also known as transport blockade, is a characteristic shared by many stimulant drugs. By binding to the transporter protein, the compound physically obstructs the reabsorption of dopamine and norepinephrine from the synaptic cleft, leading to their accumulation and enhanced neurotransmission. The parent compound ethcathinone demonstrates this activity, particularly at the norepinephrine and dopamine transporters. nih.gov

4-Ethylethcathinone is explicitly described as a norepinephrine-dopamine releasing agent, indicating it functions as a transporter substrate. medchemexpress.com This mechanism is distinct from simple reuptake inhibition. As a substrate, 4-Ethylethcathinone is recognized and transported by DAT and NET into the presynaptic neuron. This process triggers a conformational change in the transporter, causing it to reverse its direction of transport and release neurotransmitters from the neuronal cytoplasm into the synapse. nih.gov

The parent compound ethcathinone has been shown to be a moderately active releaser of noradrenaline and a weak dopamine releaser. wikipedia.orgnih.gov

Interactive Data Table: Neurotransmitter Release by Ethcathinone

CompoundNeurotransmitter ReleasePotency (EC₅₀, nM)Source
EthcathinoneNorepinephrine (NE)99.3 wikipedia.org
EthcathinoneDopamine (DA)2,118 nih.gov
EthcathinoneSerotonin (5-HT)No significant release reported nih.gov

Note: This data is for the related compound ethcathinone, not 4-ethylethcathinone. EC₅₀ is the concentration of a drug that gives half-maximal response.

This dual action as both a reuptake inhibitor and a releasing agent at dopamine and norepinephrine transporters is a hallmark of many substituted cathinones and underlies their stimulant effects. nih.gov

Receptor Binding Affinities and Functional Activity (in vitro)

In vitro assays are fundamental to delineating the molecular targets of 4-ethylethcathinone. These studies quantify the compound's binding affinity for various receptors and transporters and determine its functional role as either an inhibitor of neurotransmitter reuptake or a substrate that induces neurotransmitter release.

In vitro studies demonstrate that 4-ethylethcathinone and its analogues generally exhibit low affinity for direct binding to serotonin (5-HT) and dopamine (DA) receptor subtypes. nih.gov Instead, their primary mechanism involves the inhibition of the plasma membrane transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). By blocking these transporters, 4-EEC increases the concentration of these neurotransmitters in the synaptic cleft, which in turn modulates the activity of postsynaptic monoamine receptors. nih.gov

Ethcathinone (the N-ethyl analogue of cathinone) has been shown to be a weak dopamine reuptake inhibitor with an IC₅₀ value of 1,014 nM. nih.gov The addition of a 4-methyl group to ethcathinone to form 4-methylethcathinone (4-MEC), a close structural analogue of 4-EEC, results in a compound that inhibits uptake at DAT, NET, and SERT. ljmu.ac.uk For 4-MEC, IC₅₀ values for uptake inhibition have been reported as 4280 nM at DAT, 1330 nM at NET, and 5070 nM at SERT. ljmu.ac.uk This profile indicates a preference for the norepinephrine transporter.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Ethcathinone1,014--
4-Methylethcathinone (4-MEC)4,2801,3305,070

Data sourced from in vitro studies on human monoamine transporters.

Beyond the primary monoamine systems, the interaction of 4-EEC with other neurotransmitter systems is not well-characterized in publicly available research. The available data for related synthetic cathinones suggest that their pharmacological actions are predominantly, if not exclusively, focused on the monoamine transporters. nih.gov For example, studies on a range of cathinone derivatives showed negligible binding affinity for various other receptors, including adrenergic and nicotinic receptors, underscoring their selectivity for DAT, NET, and SERT. nih.gov

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of synthetic cathinones and their biological activity is a key area of research. Modifications to the aryl ring and the N-alkyl group can profoundly alter their potency and selectivity at monoamine transporters.

The substituent at the 4-position (para-position) of the phenyl ring is a critical determinant of a cathinone's transporter selectivity. Adding substituents to the 4-position of cathinone-related compounds tends to increase their activity at the serotonin transporter (SERT) relative to the dopamine transporter (DAT). nih.gov For instance, research has shown that 4-methyl, 4-ethyl, and 4-bromo analogues of methcathinone have a greater potency for inhibiting serotonin uptake compared to the parent compound, methcathinone. nih.gov Quantitative structure-activity relationship (QSAR) analyses have further indicated that the steric bulk of the substituent at the para-position is important for determining selectivity between DAT and SERT, with larger groups favoring SERT selectivity. acs.org The 4-ethyl group in 4-EEC, therefore, is expected to enhance its interaction with SERT compared to an unsubstituted equivalent.

The nature of the substituent on the nitrogen atom (N-alkyl group) significantly influences the pharmacological profile. Increasing the length of the N-alkyl chain can impact potency and the mechanism of action. Studies comparing N-methyl and N-ethyl substituted cathinones have shown that the N-ethyl analogues are often potent dopamine uptake inhibitors. ub.edufrontiersin.org For example, in a series of cathinones, the capacity to inhibit dopamine uptake increased when the N-alkyl group was changed from methyl to ethyl. frontiersin.org Homologation of the N-methyl group of methcathinone to an ethyl group (forming ethcathinone) results in a compound that acts as a weak dopamine reuptake inhibitor. nih.gov This suggests that the N-ethyl group in 4-EEC contributes to its function as a transporter inhibitor rather than a substrate releaser. ub.edu

Synthetic cathinones possess a chiral center at the alpha-carbon adjacent to the ketone group, meaning they exist as two non-superimposable mirror images called enantiomers, designated (S) and (R). This stereochemistry is crucial for their interaction with monoamine transporters. For cathinone derivatives, the (S)-enantiomer is generally more potent than the (R)-enantiomer. nih.gov For instance, (S)-cathinone is a more potent stimulant than (R)-cathinone. nih.gov Similarly, the neuropharmacological effects of mephedrone (B570743) (4-methylmethcathinone) are influenced by its stereochemistry, with both enantiomers acting as monoamine transporter substrates but with differing potencies. nih.gov The (S)-enantiomer of mephedrone is a significantly more potent serotonin releaser than the (R)-enantiomer. nih.gov Although specific data for the individual enantiomers of 4-ethylethcathinone are not widely available, it is a well-established principle that the (S)-configuration is typically associated with greater activity at monoamine transporters in this class of compounds. nih.govnih.gov

Blood-Brain Barrier Permeability in in vitro Models

The ability of a psychoactive compound to exert its effects on the central nervous system (CNS) is fundamentally dependent on its capacity to cross the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.gov For novel psychoactive substances such as 4-Ethylethcathinone (hydrochloride), understanding their potential to permeate this barrier is a critical step in characterizing their pharmacological profile.

As of the current body of scientific literature, specific preclinical studies detailing the in vitro blood-brain barrier permeability of 4-Ethylethcathinone (hydrochloride) have not been published. However, the methodologies to determine such parameters are well-established in the field of drug discovery and neuroscience. These in vitro models are essential for screening and predicting the CNS penetration of new chemical entities. frontiersin.orgmdpi.com

Parallel Artificial Membrane Permeation Assay (PAMPA)

A primary high-throughput screening method used to predict passive, transcellular permeability is the Parallel Artificial Membrane Permeation Assay (PAMPA). pion-inc.com This non-cell-based assay is a cost-effective and rapid tool for evaluating a compound's ability to diffuse across a lipid membrane, thereby modeling one of the key mechanisms for crossing the BBB. bioassaysys.com

The PAMPA-BBB model utilizes a 96-well filter plate where the filter is coated with a lipid mixture, often a porcine brain lipid extract, dissolved in an organic solvent like dodecane, to form an artificial membrane that mimics the lipid environment of the BBB. frontiersin.orgenamine.net A solution of the test compound, such as 4-Ethylethcathinone, is added to a donor compartment. The assay then measures the quantity of the compound that diffuses through this artificial membrane into an acceptor compartment over a set period. pion-inc.com The results are typically expressed as an effective permeability coefficient (Pe). nih.gov

Compounds are generally categorized based on their permeability:

High Permeability: Compounds that are likely to cross the BBB.

Low Permeability: Compounds that are unlikely to cross the BBB.

Uncertain Permeability: Compounds that fall into an intermediate zone, for which other factors like active transport may be significant.

While PAMPA is a valuable tool for predicting passive diffusion, it does not account for active transport mechanisms mediated by transporter proteins (e.g., P-glycoprotein efflux), which can significantly impact a compound's concentration in the brain. nih.gov

Cell-Based In Vitro Models

More complex and physiologically relevant models involve the use of cultured brain endothelial cells. mdpi.com These models, often grown on Transwell inserts, can replicate the tight junctions and enzymatic barrier properties of the in vivo BBB more closely. nih.gov Cell lines such as human brain microvascular endothelial cells (hCMEC/D3) or primary cells can be used. mdpi.comresearchgate.net In some advanced models, endothelial cells are co-cultured with other cell types that constitute the neurovascular unit, such as astrocytes and pericytes, to create a more robust barrier. irbm.com

The integrity and tightness of these cell-based barriers are commonly evaluated by measuring the Transendothelial Electrical Resistance (TEER). nih.govmdpi.comwpiinc.com A high TEER value is indicative of well-formed tight junctions and a less permeable barrier. acs.org Permeability studies in these models involve applying the test compound to the apical (blood) side of the cell monolayer and measuring its appearance on the basolateral (brain) side over time. mdpi.com These models can provide a more accurate prediction of BBB penetration by incorporating both passive diffusion and the influence of active transport systems. researchgate.net

Illustrative Data Table for PAMPA-BBB Assay

Disclaimer: The following table is for illustrative purposes only. It demonstrates the type of data generated from a PAMPA-BBB assay and does not represent actual experimental results for 4-Ethylethcathinone (hydrochloride), for which no specific public data is available.

CompoundPermeability (Pe) (10⁻⁶ cm/s)Predicted CNS Permeability
Control: High Permeability > 15.0High
Control: Low Permeability < 2.0Low
Hypothetical Test Compound [Example Value e.g., 8.5][Example Classification e.g., Moderate/High]

Metabolic Pathways and Biotransformation in Vitro and Preclinical Models

Major Phase I Metabolic Reactions

Phase I metabolism of synthetic cathinones is characterized by several key chemical modifications. nih.govmdpi.com These reactions are catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). nih.govmdpi.com

N-Demethylation Pathways

A significant metabolic route for many synthetic cathinones involves the removal of alkyl groups from the nitrogen atom, a process known as N-dealkylation. nih.gov For 4-Ethylethcathinone (B1651092), which has an N-ethyl group, this would involve N-de-ethylation to produce its primary amine metabolite. This pathway is a common feature in the metabolism of cathinone (B1664624) derivatives. nih.gov For instance, the metabolism of mephedrone (B570743), a related compound, prominently features N-demethylation to its corresponding primary amine. nih.gov This process is catalyzed by cytochrome P-450 isozymes. nih.gov

Aliphatic and Aromatic Hydroxylation

Hydroxylation, the addition of a hydroxyl (-OH) group, is another crucial Phase I reaction. This can occur on both the aliphatic side chain and the aromatic ring of the molecule. mdpi.comresearchgate.net In the case of 4-Ethylethcathinone, the ethyl group on the phenyl ring is a likely site for aliphatic hydroxylation. nih.gov This is supported by studies on 4-methylmethcathinone (mephedrone), where oxidation of the 4'-methyl group is a major metabolic pathway. nih.gov This initial hydroxylation can be followed by further oxidation to form a carboxylic acid. nih.govnih.gov Aromatic hydroxylation, the addition of an -OH group directly to the phenyl ring, is also a possible, though generally less prominent, metabolic route for cathinones. mdpi.com

Carbonyl Reduction

The reduction of the β-keto group (carbonyl group) is a primary metabolic pathway for synthetic cathinones. nih.govnih.gov This reaction converts the ketone functional group into a secondary alcohol, leading to the formation of corresponding alcohol metabolites. wikipedia.orgchemguide.co.uk This process creates a new stereocenter, potentially resulting in two diastereomeric alcohol metabolites. libretexts.org The reduction of the β-keto moiety has been identified as a major metabolic route for compounds structurally similar to 4-Ethylethcathinone, such as 4-methylmethcathinone. nih.gov

Other Oxidative Biotransformations

Beyond the primary pathways, other oxidative reactions can occur. As mentioned, the initial product of aliphatic hydroxylation, an alcohol, can be further oxidized. For 4-Ethylethcathinone, the hydroxylated ethyl group on the aromatic ring could be oxidized to form a corresponding carboxylic acid metabolite. This multi-step oxidation of an alkyl side chain is a known metabolic fate for various drug compounds. nih.gov

Table 1: Predicted Phase I Metabolic Reactions of 4-Ethylethcathinone
Metabolic PathwayDescriptionResulting Metabolite Type
N-De-ethylationRemoval of the ethyl group from the nitrogen atom.Primary amine
Aliphatic HydroxylationAddition of a hydroxyl group to the ethyl side chain on the phenyl ring.Alcohol
Aromatic HydroxylationAddition of a hydroxyl group to the phenyl ring.Phenolic metabolite
Carbonyl ReductionReduction of the β-keto group to a secondary alcohol.Alcohol (Norephedrine-type metabolite)
Further OxidationOxidation of the aliphatic alcohol metabolite to a carboxylic acid.Carboxylic acid

Role of Cytochrome P450 (CYP) Enzymes in Biotransformation

The biotransformation of the vast majority of drugs, including synthetic cathinones, is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govfastercapital.com These enzymes are primarily located in the liver and are responsible for the oxidative metabolism that characterizes Phase I reactions. nih.govnih.gov Several CYP isozymes are involved in drug metabolism, with some exhibiting broad substrate specificity. fastercapital.comnih.gov

Specific Isozyme Contributions (e.g., CYP2D6, CYP3A4)

While the specific CYP enzymes responsible for 4-Ethylethcathinone metabolism have not been definitively identified, data from related compounds suggest the involvement of several key isozymes.

CYP2D6: This enzyme is known to be highly polymorphic and is responsible for the metabolism of approximately 20-25% of clinically used drugs. nih.govnih.govmdpi.com Studies on other cathinones and structurally related amphetamines indicate that CYP2D6 plays a significant role in their metabolism, particularly in hydroxylation and dealkylation reactions. nih.gov For example, the O-deethylation of ethylmorphine is catalyzed by CYP2D6. nih.gov

CYP3A4: As the most abundant CYP enzyme in the human liver, CYP3A4 is involved in the metabolism of over 50% of drugs. nih.govmedsafe.govt.nzyoutube.com It has a broad substrate range and is a key player in the N-dealkylation of many compounds. nih.govnih.gov Given its prevalence and broad activity, it is highly probable that CYP3A4 is involved in the biotransformation of 4-Ethylethcathinone, particularly in the N-de-ethylation pathway. mdpi.comnih.gov

Other CYP isozymes, such as those in the CYP1A2, CYP2C9, and CYP2C19 families, are also major contributors to drug metabolism and may play a role. nih.gov The exact contribution of each isozyme can be determined through in vitro studies using recombinant human CYP enzymes and specific chemical inhibitors. nih.gov

Table 2: Probable Cytochrome P450 (CYP) Enzyme Involvement in 4-Ethylethcathinone Metabolism
CYP IsozymePredicted Role in MetabolismSupporting Evidence from Related Compounds
CYP2D6Hydroxylation, O-DealkylationCatalyzes O-deethylation of ethylmorphine. nih.gov Involved in metabolism of many psychostimulants. nih.gov
CYP3A4N-Dealkylation, HydroxylationMajor enzyme for N-demethylation of various drugs. nih.gov Metabolizes over 50% of clinical drugs. nih.govmedsafe.govt.nz
Other CYPs (e.g., CYP1A2, CYP2C9, CYP2C19)Potential minor contributions to various oxidative pathways.Known to be involved in the metabolism of a wide range of xenobiotics. nih.gov

Enzyme Kinetics and Inhibition Studies

Detailed enzyme kinetic studies, including the determination of Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ), for 4-Ethylethcathinone have not been extensively published. However, the metabolism of structurally similar cathinones is known to be mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. youtube.comyoutube.com

For instance, studies on the related compound mephedrone have identified CYP2D6 as the primary enzyme responsible for its Phase I metabolism. iisj.innih.govresearchgate.net Research on other compounds, such as amitriptyline, demonstrates how kinetic modeling in conjunction with specific inhibitors (like ketoconazole (B1673606) for CYP3A4 and sulphaphenazole for CYP2C9) can be used to dissect the contributions of multiple CYP enzymes to a drug's metabolism. nih.gov Such approaches, involving nonlinear least squares regression to fit data to models like the Michaelis-Menten equation, are standard for determining kinetic parameters. nih.gov

Given the structural similarities, it is plausible that enzymes such as CYP2D6, and potentially isoforms from the CYP2C and CYP3A families, are involved in the biotransformation of 4-EEC. The potential for 4-EEC to act as an inhibitor of these enzymes also exists. P450 3A4, for example, is involved in the metabolism of 25% to 50% of marketed drugs, and its inhibition can lead to significant drug-drug interactions. nih.gov Studies on heterocyclic drugs have shown that inhibition of CYP3A4 can be a complex, multi-step process. nih.gov Without specific experimental data for 4-EEC, its inhibitory potential remains speculative but is an important area for future investigation.

In vitro Metabolic Models for Profiling

The characterization of metabolic pathways for novel compounds heavily relies on in vitro models that replicate the metabolic environment of the liver.

Human Liver Microsomes

Human liver microsomes (HLM) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the CYP450 family, and are a standard tool for Phase I metabolism studies. youtube.comnih.gov

While specific studies on 4-EEC in HLM are not available in the reviewed literature, research on its close structural analogs provides a predictive framework. For 4-methylethcathinone (4-MEC), a study using pooled human liver microsomes (pHLM) identified several Phase I metabolites. nih.gov The proposed metabolic pathways included:

Reduction of the keto group: forming dihydro-4-MEC.

N-deethylation: removing the ethyl group from the nitrogen atom to form nor-4-MEC.

Hydroxylation of the 4-methyl group: adding a hydroxyl group to the methyl substituent on the phenyl ring.

Oxidation: further oxidation of the hydroxylated methyl group to a carboxylic acid.

Combinations of these steps. nih.gov

Similarly, a study on 4'-chloro-N-ethylcathinone (4-CEC) using HLM identified metabolites resulting from N-deethylation, keto-reduction, and hydroxylation. nih.gov Based on these findings, it is highly probable that the metabolism of 4-Ethylethcathinone in HLM would involve N-deethylation, reduction of the β-keto group, and hydroxylation of the 4-ethyl group on the aromatic ring.

Human Hepatocytes

Cryopreserved human hepatocytes are considered a "gold standard" in vitro model because they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of a compound's biotransformation. iisj.innih.gov

Studies on mephedrone (4-MMC) using human hepatocytes have successfully identified numerous Phase I and Phase II metabolites. iisj.in The primary metabolic pathways observed were the oxidation of the 4'-methyl group and the reduction of the β-keto moiety. iisj.in In contrast, an investigation into the metabolic profile of the closely related 4-CEC in human hepatocytes did not lead to the identification of any metabolites, suggesting that metabolic turnover in this specific system might be low for some cathinone derivatives. nih.gov For 4-EEC, it can be hypothesized that its metabolic pathways in human hepatocytes would mirror those of mephedrone, involving oxidation of the para-substituted ethyl group and reduction of the ketone. However, dedicated experimental studies are required for confirmation.

Other Hepatic and Extrahepatic Models

Besides microsomes and hepatocytes, other in vitro systems are utilized to study drug metabolism. Liver S9 fractions, which contain both microsomal and cytosolic enzymes, have been used to investigate the metabolism of cathinones like 4-CEC. nih.gov Furthermore, recombinant systems expressing single CYP enzymes are often employed to pinpoint the specific isoform responsible for a particular metabolic reaction. For example, studies with mexedrone (B10764521) showed that CYP2C19 was involved in forming all its metabolites, while CYP1A2 and CYP2D6 were only involved in hydroxylation. This highlights the potential for significant inter-individual variability in metabolism.

Comparison of Metabolic Profiles with Structurally Related Cathinones

The metabolic profile of 4-Ethylethcathinone can be inferred by comparing it with structurally similar, well-studied cathinones. The primary modifications in this chemical family occur at the para-position of the phenyl ring and the N-alkyl group. Key metabolic reactions are consistently observed across these analogs. nih.govnih.gov

The main metabolic pathways for substituted cathinones are:

β-Keto Reduction: The ketone group is reduced to a secondary alcohol, forming the corresponding dihydro (or "-ol") metabolite. This is a major pathway for many cathinones. nih.govnih.gov

N-Dealkylation: The alkyl group attached to the nitrogen is removed. For 4-EEC and 4-MEC, this involves N-deethylation to produce the primary amine metabolite (e.g., nor-4-MEC). nih.govoup.com For mephedrone (4-MMC), it is N-demethylation. nih.gov

Hydroxylation of the Aromatic Alkyl Group: The alkyl group at the 4-position of the phenyl ring is hydroxylated. For mephedrone and 4-MEC, this occurs on the methyl group. nih.govnih.gov For 4-EEC, this would occur on the ethyl group.

Oxidation of the Hydroxylated Alkyl Group: The newly formed alcohol from hydroxylation can be further oxidized to a carboxylic acid. nih.govmdpi.com

Glucuronidation (Phase II): The hydroxylated metabolites can undergo conjugation with glucuronic acid, a Phase II reaction that increases water solubility and facilitates excretion. nih.govnih.gov

The following table provides a comparative summary of the metabolic pathways for 4-EEC and its prominent analogs.

Feature4-Ethylethcathinone (4-EEC) (Predicted)4-Methylethcathinone (4-MEC) nih.govoup.comMephedrone (4-MMC) nih.gov4-Chloroethcathinone (4-CEC) nih.gov
β-Keto Reduction ExpectedYes (dihydro-4-MEC)Yes (dihydromephedrone)Yes
N-Dealkylation N-deethylationYes (N-deethylation to nor-4-MEC)Yes (N-demethylation to nor-mephedrone)Yes (N-deethylation)
Aromatic Ring Moiety 4-ethyl4-methyl4-methyl4-chloro
Ring Moiety Metabolism Hydroxylation & Oxidation of ethyl groupHydroxylation & Oxidation of methyl groupHydroxylation & Oxidation of methyl groupNot reported (Cl is not typically hydroxylated)
Phase II Conjugation Glucuronidation of hydroxylated metabolitesYes (Glucuronidation of hydroxy metabolite)Yes (Glucuronidation)Yes (Glucuronidation)

Q & A

Q. What are the recommended safety precautions for handling 4-Ethylethcathinone hydrochloride in laboratory settings?

Methodological Answer: Researchers must adhere to strict safety protocols due to its acute toxicity (H302: harmful if swallowed) and irritant properties (H315: skin irritation, H319: serious eye irritation) . Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, tightly sealed goggles, and lab coats. Use respiratory protection (e.g., NIOSH-approved masks) in poorly ventilated areas .
  • Ventilation: Conduct experiments in fume hoods to minimize inhalation of aerosols or dust .
  • Decontamination: Immediately wash skin/eyes with water for 15 minutes upon contact. Contaminated clothing must be removed and laundered before reuse .
  • Waste Disposal: Follow institutional guidelines for hazardous waste, as improper disposal may violate environmental regulations .

Q. How can researchers confirm the structural identity and purity of 4-Ethylethcathinone hydrochloride?

Methodological Answer: Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C spectra to confirm the presence of the ethyl and cathinone moieties.
  • Mass Spectrometry (MS): Use GC-MS or LC-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 228.7 for the free base) .
  • Chromatography: HPLC with UV detection (e.g., λ = 254 nm) can assess purity. Batch-specific certificates of analysis (CoA) should report ≥95% purity .
  • Elemental Analysis: Compare experimental C, H, N, and Cl content with theoretical values (e.g., C: 57.00%, H: 7.15%, N: 5.54%, Cl: 14.00%) .

Q. What physicochemical properties of 4-Ethylethcathinone hydrochloride are critical for experimental design?

Methodological Answer: Key properties include:

PropertyValue/DescriptionRelevanceSource
Molecular Weight227.7 g/molDosage calculations
SolubilitySoluble in methanol, waterFormulation for in vitro/in vivo assays
StabilityHygroscopic solidRequires desiccated storage at -20°C
Melting PointNot determinedPurity assessment via DSC possible

These properties guide solvent selection, storage conditions, and assay compatibility. For example, methanol solutions (1 mg/mL) are stable for 6 months at -20°C .

Advanced Research Questions

Q. How should researchers design behavioral studies to assess the amphetamine-like effects of 4-Ethylethcathinone hydrochloride in animal models?

Methodological Answer: Amphetamine-like stimulus effects can be evaluated using drug discrimination paradigms:

  • Training Phase: Train rats to discriminate amphetamine (1.0 mg/kg, i.p.) from saline using a two-lever operant task. Reinforce correct responses with food rewards .
  • Testing Phase: Administer 4-Ethylethcathinone hydrochloride (e.g., 1–10 mg/kg) and measure lever selection. Full substitution (>80% amphetamine-lever responses) indicates shared pharmacological mechanisms .
  • Controls: Include vehicle and positive controls (amphetamine) to validate assay sensitivity.
  • Data Analysis: Calculate ED50_{50} values and compare potency ratios to reference standards. Contradictions in cross-substitution profiles may suggest unique receptor interactions .

Q. What methodological considerations are critical when analyzing 4-Ethylethcathinone hydrochloride in forensic samples with matrix interference?

Methodological Answer: Forensic analysis of complex matrices (e.g., seized tablets) requires:

  • Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode cartridges to isolate the compound from adulterants (e.g., caffeine, sugars) .
  • Chromatographic Separation: Optimize HPLC gradients (C18 column, 0.1% formic acid in acetonitrile/water) to resolve co-eluting substances .
  • Mass Spectrometry: Employ tandem MS/MS with multiple reaction monitoring (MRM) for specificity. Key transitions: m/z 228 → 174 (quantifier) and m/z 228 → 145 (qualifier) .
  • Validation: Assess matrix effects via post-column infusion. Normalize recovery rates using deuterated internal standards (e.g., 4-Ethylethcathinone-d5_5) .

Q. How can researchers resolve contradictions in reported pharmacological potencies of 4-Ethylethcathinone hydrochloride across studies?

Methodological Answer: Discrepancies in potency (e.g., ED50_{50} variations) may arise from:

  • Species Differences: Compare rodent vs. primate metabolic pathways using hepatic microsome assays.
  • Dosing Routes: Standardize administration (e.g., intraperitoneal vs. oral) to ensure consistent bioavailability .
  • Receptor Profiling: Conduct in vitro binding assays (e.g., dopamine/norepinephrine transporters) to quantify selectivity .
  • Statistical Rigor: Apply meta-analysis tools (e.g., Forest plots) to assess heterogeneity across studies. Adjust for batch-to-batch purity variations via third-party CoA verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.